molecular formula C11H16Cl2Si B1580829 Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane CAS No. 68092-71-7

Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane

Cat. No. B1580829
CAS RN: 68092-71-7
M. Wt: 247.23 g/mol
InChI Key: FPDXRQODEPQHSK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane involves a silicon atom bonded to two methyl groups, a chloromethyl group, and a 2-(4-(chloromethyl)phenyl)ethyl group. The exact 3D structure is not provided in the searched resources.

Scientific Research Applications

Synthesis and Reactions of Silanes

Research by Matyjaszewski and Chen (1988) explores the synthesis and reactions of silanes, specifically focusing on the displacement reactions of phenyl, chloro, and methyl groups in mono- and di-silanes. This study provides insights into the reactivity of different groups attached to silicon atoms, which is relevant for understanding the chemical behavior of Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane in synthesis applications (Matyjaszewski & Chen, 1988).

Electrochemical Silylation of Phenylacetylene

Jouikov and Salaheev (1996) studied the electrochemical reduction of chlorotrimethylsilane and dichlorodimethylsilane, leading to the formation of silylated derivatives. This work highlights the potential of using electrochemical methods for modifying silane compounds, which could be applied to Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane for creating silylated products with desired properties (Jouikov & Salaheev, 1996).

Anion-Exchange Membrane for Water Desalination

Manohar, Das, and Shahi (2017) disclosed an alternative method for chloromethylation of poly(2,6-dimethyl-1,4-phenylene oxide) using trimethyl chlorosilane. Their work focuses on developing anion-exchange membranes (AEMs) for water desalination, demonstrating the utility of chlorosilane compounds in creating materials with specific ion-exchange capacities and physicochemical properties (Manohar, Das, & Shahi, 2017).

Nonlinear Optical Absorption of Novel Chalcone Derivative Compounds

Rahulan et al. (2014) investigated the nonlinear optical properties of a compound synthesized from a chloroform derivative, indicating the potential of chlorosilane derivatives in developing materials for optical device applications, such as optical limiters. This research suggests that modifications to the chlorosilane backbone could tune the optical properties of the resulting compounds (Rahulan et al., 2014).

Safety And Hazards

Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane is considered hazardous. It is a highly flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage .

properties

CAS RN

68092-71-7

Product Name

Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane

Molecular Formula

C11H16Cl2Si

Molecular Weight

247.23 g/mol

IUPAC Name

chloro-[2-[4-(chloromethyl)phenyl]ethyl]-dimethylsilane

InChI

InChI=1S/C11H16Cl2Si/c1-14(2,13)8-7-10-3-5-11(9-12)6-4-10/h3-6H,7-9H2,1-2H3

InChI Key

FPDXRQODEPQHSK-UHFFFAOYSA-N

SMILES

C[Si](C)(CCC1=CC=C(C=C1)CCl)Cl

Canonical SMILES

C[Si](C)(CCC1=CC=C(C=C1)CCl)Cl

Other CAS RN

74143-32-1
68092-71-7

Origin of Product

United States

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